Chain-Length SAR: Three-Carbon Propyl Spacer Matches Optimal Window for Hypoglycaemic Activity
SAR studies on 2-(phenylalkyl)oxirane-2-carboxylic acids demonstrate that a para-chloro substituent on the phenyl ring and an alkyl chain length of three to five carbon atoms produce the most effective blood glucose-lowering activity [1]. The title compound possesses the three-carbon propylene linker that falls directly within this optimal window. In contrast, shorter-chain analogs such as 2-(4-chlorophenyl)oxirane (styrene oxide type, zero methylene spacer) place the oxirane directly on the phenyl ring, sterically and electronically disfavoring the binding pose required for CPT‑1 inhibition [1][2]. Among the series, the five-carbon pentyl derivative (POCA ethyl ester, compound 36) showed the most favorable activity overall; the three-carbon homolog is positioned as the minimal fully active scaffold, offering a lower-molecular-weight entry point for further optimization [1].
| Evidence Dimension | Alkyl chain length vs. hypoglycaemic activity in fasted rat model (class-level SAR) |
|---|---|
| Target Compound Data | 3-carbon propyl spacer (title compound precursor scaffold); chain length 3–5 carbons identified as SAR-optimal window for 4-Cl-phenylalkyloxirane-2-carboxylic acids |
| Comparator Or Baseline | 0-carbon (styrene oxide type): 2-(4-chlorophenyl)oxirane; 5-carbon (POCA ethyl ester, compound 36): most favorable activity; 6+ carbon: reduced potency |
| Quantified Difference | Optimal window = C3–C5; qualitative rank order of hypoglycaemic potency: C5 > C4 ≈ C3 > C2 > C1 (class-level inference from Eistetter & Wolf 1982) |
| Conditions | Fasted rat blood glucose assay; compounds administered as oxirane-2-carboxylic acid derivatives (data extrapolated to parent oxirane scaffold) |
Why This Matters
Procurement of the three-carbon propyl oxirane provides the minimal fully active scaffold for hypoglycaemic lead optimization, whereas shorter-chain analogs are predicted SAR-inactive.
- [1] Eistetter K, Wolf HP. Synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives. J Med Chem. 1982 Feb;25(2):109-13. doi:10.1021/jm00344a004 View Source
- [2] PubChem Compound Summary for CID 2788 (2-(4-chlorophenyl)oxirane). National Center for Biotechnology Information. Molecular formula C8H7ClO, MW 154.59. https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-chlorophenyl_oxirane View Source
